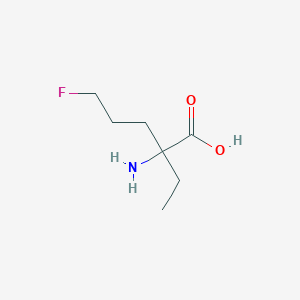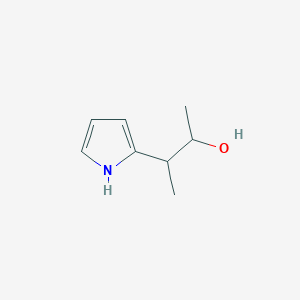
3-(1H-Pyrrol-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and butanol. Pyrrole is a five-membered aromatic heterocycle, known for its presence in many biologically active molecules, while butanol is a four-carbon alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a butanol precursor. For instance, the Paal-Knorr pyrrole synthesis can be utilized, where a 2,5-dimethoxytetrahydrofuran reacts with an appropriate amine under acidic conditions to form the pyrrole ring . This intermediate can then be further reacted with a butanol derivative to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. Catalysts such as iron(III) chloride can be employed to facilitate the condensation reactions, and the process can be optimized for high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Oxidation: 3-(1H-Pyrrol-2-yl)butan-2-one or 3-(1H-Pyrrol-2-yl)butanal.
Reduction: 3-(1H-Pyrrol-2-yl)butane.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-Pyrrol-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-2-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
3-(1H-Pyrrol-2-yl)butan-2-one: An oxidized form of the compound.
3-(1H-Pyrrol-2-yl)butane: A reduced form of the compound
Uniqueness
3-(1H-Pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-6(7(2)10)8-4-3-5-9-8/h3-7,9-10H,1-2H3 |
InChI Key |
ZEZJVLGTDZQJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)
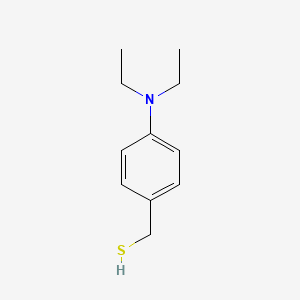
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)
![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)
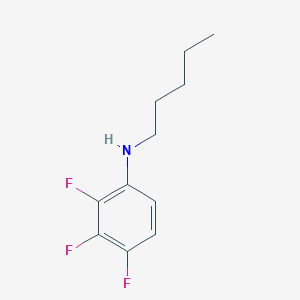
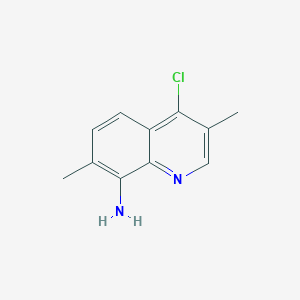
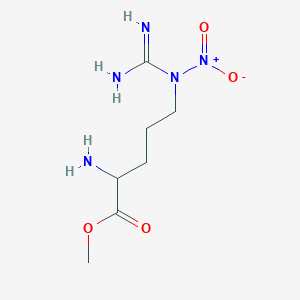
![Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13259637.png)
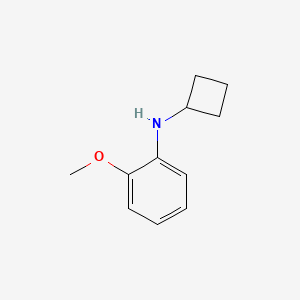
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
